6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one

Catalog No.
S5936029
CAS No.
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one

Product Name

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one

IUPAC Name

6-nitro-2,3,4,9-tetrahydrocarbazol-1-one

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c15-11-3-1-2-8-9-6-7(14(16)17)4-5-10(9)13-12(8)11/h4-6,13H,1-3H2

InChI Key

LMGBOPXIUNFOKK-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)[N+](=O)[O-]

The exact mass of the compound 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is 230.06914219 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. This compound features a nitro group at the sixth position of the tetrahydrocarbazole framework, contributing to its unique chemical properties and biological activities. It is characterized by a solid state at room temperature, with a melting point ranging from 171°C to 176°C . The compound has been submitted for testing by the National Cancer Institute, indicating its potential relevance in pharmaceutical research.

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form 6-nitro-1H-carbazole or other derivatives, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Under certain conditions, the nitro group can be reduced to an amino group, altering the biological activity of the compound.
  • Substitution Reactions: The presence of the nitro group allows for electrophilic substitution reactions at the aromatic ring, facilitating the introduction of various substituents .

Research has indicated that 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one exhibits a broad spectrum of biological activities. These include:

  • Antibacterial and Antifungal Properties: The compound has shown efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Preliminary studies suggest potential anticancer effects, making it a candidate for further investigation in cancer therapeutics.
  • Hypoglycemic and Hypolipidemic Effects: It may also play a role in regulating blood sugar levels and lipid profiles .

Several methods have been developed for synthesizing 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one:

  • One-Pot Synthesis: This method involves a multi-component reaction that efficiently constructs the carbazole framework along with the nitro substituent in a single step .
  • Fischer Indole Synthesis: This classical method can be adapted to yield tetrahydrocarbazole derivatives by employing appropriate starting materials and catalysts .
  • Green Chemistry Approaches: Recent advancements have focused on environmentally friendly synthesis methods that minimize waste and utilize renewable resources .

The applications of 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one span various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it is being explored as a lead compound in drug discovery.
  • Material Science: Its unique chemical properties may find applications in developing new materials or functional polymers.
  • Research Reagent: It serves as an important reagent in organic synthesis and medicinal chemistry research .

Studies have indicated that 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one interacts with various biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its hypoglycemic effects.
  • Receptor Binding: It has been shown to bind to specific receptors that mediate its pharmacological effects, although detailed mechanisms are still under investigation .

Several compounds share structural similarities with 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-2,3,4,9-tetrahydrocarbazol-1-oneMethyl group at position sixExhibits different biological activity profiles
6-Fluoro-2,3,4,9-tetrahydrocarbazol-1-oneFluorine substituent at position sixPotential for enhanced lipophilicity
6-Methoxy-2,3,4,9-tetrahydrocarbazol-1-oneMethoxy group at position sixModifies solubility and reactivity
6-NitrocarbazoleNitro group on carbazole without tetrahydrofusionSimpler structure with distinct biological activity

Each of these compounds presents unique properties that can influence their biological activity and potential applications. The presence of different substituents significantly affects their pharmacological profiles and reactivity patterns.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.06914219 g/mol

Monoisotopic Mass

230.06914219 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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